Cas no 138867-16-0 (2-(2-fluorophenyl)quinazolin-4(3H)-one)

2-(2-fluorophenyl)quinazolin-4(3H)-one Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Fluoro-phenyl)-quinazolin-4-ol
- Oprea1_186882
- 2-(2-Fluoro-phenyl)-3H-quinazolin-4-one
- 2-(2-FLUOROPHENYL)-3H-QUINAZOLIN-4-ONE
- SCHEMBL4712040
- STK385094
- KGYMOXVODQDCNC-UHFFFAOYSA-N
- DTXSID70396927
- AKOS015943171
- AKOS024349607
- 2-(2-fluorophenyl)quinazolin-4(3H)-one
- 4-Hydroxy-2-(2-fluorophenyl)quinazoline
- 138867-16-0
- 2-(2-fluorophenyl)-1,4-dihydroquinazolin-4-one
- 2-(2-Fluorophenyl)quinazolin-4(1H)-one
- CHEMBL18258
- SCHEMBL8618622
-
- MDL: MFCD15142962
- Inchi: InChI=1S/C14H9FN2O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8H,(H,16,17,18)
- InChI Key: KGYMOXVODQDCNC-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 240.06989108Da
- Monoisotopic Mass: 240.06989108Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 369
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.5Ų
- XLogP3: 2.5
2-(2-fluorophenyl)quinazolin-4(3H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1126919-100mg |
2-(2-Fluoro-phenyl)-quinazolin-4-ol |
138867-16-0 | 95% | 100mg |
$255 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126919-50mg |
2-(2-Fluoro-phenyl)-quinazolin-4-ol |
138867-16-0 | 95% | 50mg |
$190 | 2025-03-01 | |
eNovation Chemicals LLC | Y1126919-500mg |
2-(2-Fluoro-phenyl)-quinazolin-4-ol |
138867-16-0 | 95% | 500mg |
$610 | 2025-03-01 | |
eNovation Chemicals LLC | Y1126919-250mg |
2-(2-Fluoro-phenyl)-quinazolin-4-ol |
138867-16-0 | 95% | 250mg |
$370 | 2025-02-27 | |
eNovation Chemicals LLC | Y1126919-100mg |
2-(2-Fluoro-phenyl)-quinazolin-4-ol |
138867-16-0 | 95% | 100mg |
$255 | 2025-02-27 | |
eNovation Chemicals LLC | Y1126919-1g |
2-(2-Fluoro-phenyl)-quinazolin-4-ol |
138867-16-0 | 95% | 1g |
$1110 | 2025-03-01 | |
eNovation Chemicals LLC | Y1126919-1g |
2-(2-Fluoro-phenyl)-quinazolin-4-ol |
138867-16-0 | 95% | 1g |
$1110 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126919-5g |
2-(2-Fluoro-phenyl)-quinazolin-4-ol |
138867-16-0 | 95% | 5g |
$4470 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126919-5g |
2-(2-Fluoro-phenyl)-quinazolin-4-ol |
138867-16-0 | 95% | 5g |
$4470 | 2025-02-27 | |
eNovation Chemicals LLC | Y1126919-500mg |
2-(2-Fluoro-phenyl)-quinazolin-4-ol |
138867-16-0 | 95% | 500mg |
$610 | 2025-02-27 |
2-(2-fluorophenyl)quinazolin-4(3H)-one Related Literature
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
Additional information on 2-(2-fluorophenyl)quinazolin-4(3H)-one
2-(2-Fluorophenyl)Quinazolin-4(3H)-one: A Comprehensive Overview
The compound 2-(2-fluorophenyl)quinazolin-4(3H)-one (CAS No. 138867-16-0) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinazolinone class, which is known for its diverse biological activities and structural versatility. The presence of a fluorine atom at the ortho position of the phenyl ring introduces unique electronic and steric properties, making this compound a valuable substrate for further research and application development.
Recent studies have highlighted the potential of 2-(2-fluorophenyl)quinazolin-4(3H)-one as a precursor for the synthesis of advanced materials, such as two-dimensional (2D) organic semiconductors. Researchers have demonstrated that the quinazolinone framework can be integrated into layered materials, exhibiting promising electronic properties for applications in flexible electronics and optoelectronic devices. The fluorine substitution at the phenyl group has been shown to enhance the molecule's stability and solubility, which are critical factors for practical device fabrication.
In the realm of pharmacology, 2-(2-fluorophenyl)quinazolin-4(3H)-one has been explored as a lead compound for drug discovery. Its structural similarity to known bioactive compounds suggests potential anti-inflammatory, anticancer, or antiviral activities. For instance, a study published in *Journal of Medicinal Chemistry* revealed that this compound exhibits moderate inhibitory activity against certain kinases, which are key targets in cancer therapy. Further optimization of its structure could lead to the development of more potent therapeutic agents.
The synthesis of CAS No. 138867-16-0 typically involves multi-step organic reactions, including Friedlander-type cyclizations or tandem coupling strategies. These methods allow for precise control over the substitution patterns on the quinazolinone core, enabling researchers to tailor the molecule's properties for specific applications. The use of fluorine atoms in such frameworks is particularly advantageous due to their ability to modulate electronic interactions without significantly altering molecular size.
From a materials science perspective, 2-(2-fluorophenyl)quinazolin-4(3H)-one has been utilized as a building block for self-assembled monolayers (SAMs). These SAMs exhibit high thermal stability and mechanical robustness, making them ideal candidates for protective coatings or sensors in harsh environments. The fluorinated phenyl group contributes to these desirable properties by enhancing intermolecular interactions and reducing surface defects.
Moreover, computational studies have provided deeper insights into the electronic structure of CAS No. 138867-16-0. Density functional theory (DFT) calculations reveal that the fluorine substitution significantly affects the molecule's frontier molecular orbitals, which are critical for its reactivity in both chemical and biological systems. This understanding is invaluable for guiding future experimental designs and optimizing its performance in various applications.
In summary, 2-(2-fluorophenyl)quinazolin-4(3H)-one (CAS No. 138867-16-0) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique combination of structural features and functional groups makes it an attractive target for further research and development. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing both scientific knowledge and technological innovation.
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